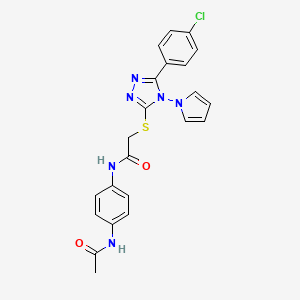

N-(4-acetamidophenyl)-2-((5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

This compound features a 1,2,4-triazole core substituted at the 3-position with a thioacetamide group (-S-CH2-C(=O)-NH-) linked to a 4-acetamidophenyl moiety. The triazole ring is further substituted at the 4- and 5-positions with 1H-pyrrol-1-yl and 4-chlorophenyl groups, respectively. The acetamide and chlorophenyl groups may enhance solubility and target affinity, while the pyrrole moiety could contribute to π-π stacking interactions in binding pockets.

Properties

IUPAC Name |

N-(4-acetamidophenyl)-2-[[5-(4-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN6O2S/c1-15(30)24-18-8-10-19(11-9-18)25-20(31)14-32-22-27-26-21(16-4-6-17(23)7-5-16)29(22)28-12-2-3-13-28/h2-13H,14H2,1H3,(H,24,30)(H,25,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLHWCMJFRRNOCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-acetamidophenyl)-2-((5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the triazole core, followed by the introduction of the pyrrole and chlorophenyl groups. The final step usually involves the acylation of the amine group to form the acetamide derivative. Common reagents used in these reactions include acetic anhydride, chlorinating agents, and various catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

“N-(4-acetamidophenyl)-2-((5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide” can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions could target the nitro or carbonyl groups, leading to the formation of amines or alcohols.

Substitution: Halogen atoms in the chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “N-(4-acetamidophenyl)-2-((5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of 1,2,4-triazole derivatives functionalized with thioacetamide side chains. Below is a comparative analysis with analogous molecules reported in the literature:

Triazole Derivatives with Aryl/Substituted Aryl Groups

N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m)

- Structure: 1,2,3-triazole core with naphthalenyloxy and 4-chlorophenyl groups.

- Synthesis: Prepared via 1,3-dipolar cycloaddition (azide-alkyne click reaction), yielding a 3291 cm⁻¹ IR peak for -NH and 1678 cm⁻¹ for C=O .

- Key Difference: The 1,2,3-triazole core (vs. 1,2,4-triazole in the target compound) reduces steric bulk but may decrease metabolic stability.

4-(5-(Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5m)

Thioacetamide-Functionalized Triazoles

VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide)

OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide)

Substituent Effects on Physicochemical Properties

- Thermal Stability : The trifluoromethyl and nitro groups in compound 9c result in a higher melting point (238–240°C) compared to the target compound’s likely range (estimated 180–220°C based on structural analogs).

- Electronic Effects : The electron-withdrawing 4-chlorophenyl group in the target compound may enhance electrophilicity at the triazole core, influencing reactivity in biological systems.

Research Implications and Gaps

- Synthetic Routes : The target compound’s synthesis likely involves nucleophilic substitution at the triazole’s sulfur atom, analogous to methods used for 6m and VUAA1 .

- Biological Screening : Priority should be given to testing its activity against Orco channels and kinases, given the efficacy of related compounds in modulating ion channels .

- SAR Insights : Replacing the pyrrole group with pyridinyl (as in 5m ) or naphthalenyloxy (as in 6m ) could optimize solubility or target engagement.

Biological Activity

N-(4-acetamidophenyl)-2-((5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions, which may include the formation of triazole and thioacetamide functionalities. The presence of the 4-acetamidophenyl and 4-chlorophenyl groups suggests that the compound may exhibit significant biological activity due to the electron-withdrawing properties of chlorine and the structural diversity provided by the pyrrole and triazole moieties.

Biological Activity

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to N-(4-acetamidophenyl)-2-((5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide. For instance, derivatives containing similar structural motifs have shown potent activity against various cancer cell lines, including A549 lung adenocarcinoma cells. The mechanism often involves inducing apoptosis and inhibiting cell proliferation through various pathways.

Antimicrobial Activity

The compound's structure also suggests potential antimicrobial properties. Compounds with thioamide and triazole groups have been reported to exhibit activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus. The thio group is particularly noted for enhancing antimicrobial efficacy.

Case Studies

- In Vitro Studies : In a controlled study, derivatives of similar compounds were tested against A549 cells. The results indicated a dose-dependent reduction in cell viability, with some compounds achieving up to 66% viability reduction compared to untreated controls .

- Antimicrobial Screening : Another study evaluated the antimicrobial effects against various pathogens, including resistant strains. Compounds demonstrated notable inhibition zones in agar diffusion tests, suggesting their potential as therapeutic agents against resistant infections .

Data Tables

| Compound | Cell Line | Viability (%) | Activity Type |

|---|---|---|---|

| Compound A | A549 | 66 | Anticancer |

| Compound B | MRSA | 70 | Antimicrobial |

| Compound C | E. coli | 75 | Antimicrobial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.